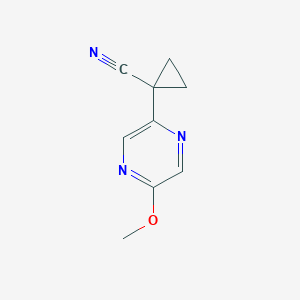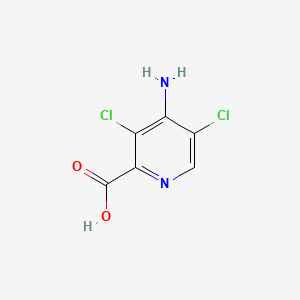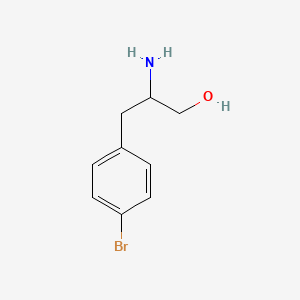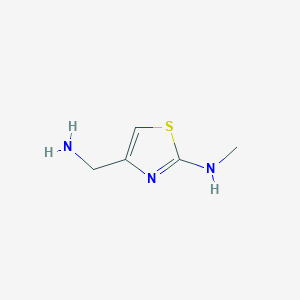![molecular formula C14H11NO2 B13037014 3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
3-Methyl-1h-benzo[g]indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1h-benzo[g]indole-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused benzene and pyrrole ring system, which contributes to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1h-benzo[g]indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This reaction involves the cyclization of phenylhydrazones in the presence of an acid catalyst, such as glacial acetic acid and concentrated hydrochloric acid . Another method involves the oxidation of 1-methylindole-3-aldehyde using alkaline potassium permanganate .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1h-benzo[g]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1h-benzo[g]indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and natural products.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-1h-benzo[g]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole core structure but differs in functional groups.
1-Methylindole-3-carboxylic acid: Similar structure with a methyl group at a different position.
Uniqueness
3-Methyl-1h-benzo[g]indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fused benzene and pyrrole ring system, along with the carboxylic acid functional group, contribute to its versatility in various applications .
Eigenschaften
Molekularformel |
C14H11NO2 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
3-methyl-1H-benzo[g]indole-2-carboxylic acid |
InChI |
InChI=1S/C14H11NO2/c1-8-10-7-6-9-4-2-3-5-11(9)13(10)15-12(8)14(16)17/h2-7,15H,1H3,(H,16,17) |
InChI-Schlüssel |
PCSKNCUIPXNDEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C=CC3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



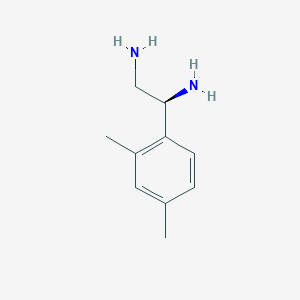

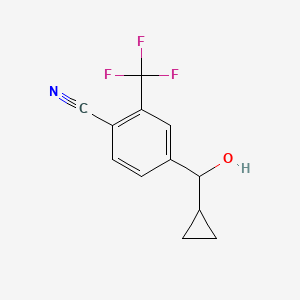
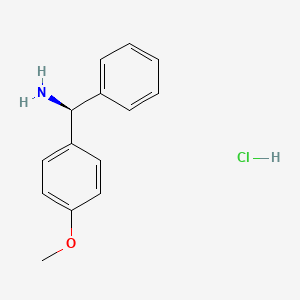
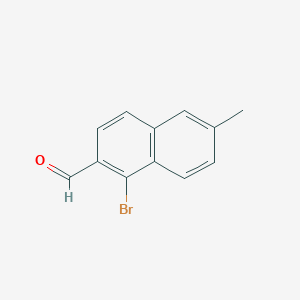
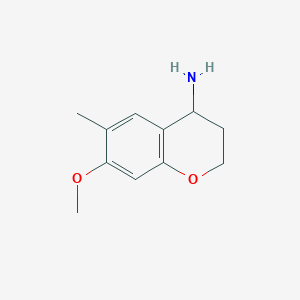
![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)

